Glycerol distearate

Beschreibung

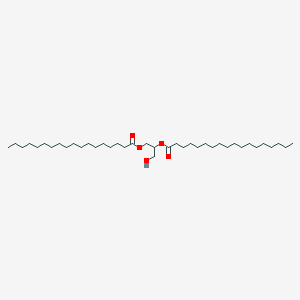

Diacylglycerol mimicks the effects of the tumor-promoting compounds phorbol esters.>DG(18:0/18:0/0:0)[rac], also known as 1, 2-dioctadecanoylglycerol or 1, 2-distearin, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/18:0/0:0)[rac] is considered to be a diradylglycerol lipid molecule. DG(18:0/18:0/0:0)[rac] exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, DG(18:0/18:0/0:0)[rac] is primarily located in the membrane (predicted from logP).

Eigenschaften

IUPAC Name |

(3-hydroxy-2-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUSDOQQWJGJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866179 | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,2-dioctadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51063-97-9, 1188-58-5 | |

| Record name | (±)-1,2-Distearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51063-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioctadecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051063979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distearin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TWS7F2GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol 1,2-dioctadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

71 - 72 °C | |

| Record name | Glycerol 1,2-dioctadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Glycerol Distearate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of glycerol distearate, a crucial excipient and research chemical. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of experimental workflows and relevant signaling pathways to aid researchers in their laboratory work.

Introduction

This compound is a diglyceride consisting of a glycerol backbone with two stearic acid chains attached via ester linkages. It is a white to off-white waxy solid. In research and pharmaceutical development, it is utilized as an emulsifier, stabilizer, and a matrix-forming agent in various formulations, including solid lipid nanoparticles and controlled-release drug delivery systems. The synthesis of this compound typically results in a mixture of mono-, di-, and triglycerides, necessitating robust purification methods to achieve the high purity required for research applications.

Synthesis of this compound

The two primary methods for the laboratory-scale synthesis of this compound are the direct esterification of glycerol with stearic acid and the glycerolysis of tristearin.

Direct Esterification of Glycerol and Stearic Acid

This method involves the reaction of glycerol with two molar equivalents of stearic acid, typically in the presence of a catalyst and under conditions that facilitate the removal of water to drive the reaction to completion.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, combine glycerol (1 molar equivalent) and stearic acid (2 molar equivalents).

-

Catalyst Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid (0.02 mol% relative to glycerol).

-

Solvent Addition: Add an appropriate solvent, such as toluene, to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux (typically 120-160°C) with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product mixture.

Glycerolysis of Tristearin

Glycerolysis involves the transesterification of a triglyceride (tristearin) with glycerol to produce a mixture of mono-, di-, and triglycerides. By controlling the stoichiometry, the formation of diglycerides can be favored.

-

Reactant Preparation: Combine tristearin (1 molar equivalent) and glycerol (1-2 molar equivalents) in a reaction vessel suitable for high-temperature reactions.

-

Catalyst Addition: Add a basic catalyst, such as sodium methoxide or sodium hydroxide (0.1-0.2% by weight of the reactants).

-

Reaction: Heat the mixture to a high temperature (220-260°C) under an inert atmosphere (e.g., nitrogen) with constant stirring.

-

Monitoring: The reaction is typically monitored by analyzing the composition of the mixture at different time points using techniques like HPLC or GC-MS.

-

Work-up: After the desired composition is achieved (typically within 1-3 hours), the reaction is quenched by cooling and the catalyst is neutralized with an acid (e.g., phosphoric acid). The resulting product is a crude mixture of glycerides.

Purification of this compound

The crude product from either synthesis method is a mixture that requires purification to isolate the this compound. Common laboratory-scale purification techniques include column chromatography and fractional crystallization.

Column Chromatography

Silica gel column chromatography is an effective method for separating mono-, di-, and triglycerides based on their polarity.

-

Column Preparation: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and load it onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity.

-

Start with a non-polar solvent like hexane to elute the non-polar triglycerides.

-

Gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether to the mobile phase. This compound will elute after the triglycerides but before the more polar monoglycerides.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Fractional Crystallization

This technique exploits the differences in the melting points and solubilities of the different glycerides in a solvent.

-

Dissolution: Dissolve the crude glyceride mixture in a suitable solvent (e.g., acetone, hexane, or a mixture) at an elevated temperature to ensure complete dissolution.

-

Cooling: Slowly cool the solution to induce crystallization. The component with the lowest solubility at a given temperature will crystallize first. Tristearin, being less polar, will typically crystallize out at a higher temperature than the diglycerides.

-

Filtration: Filter the crystals and wash them with a small amount of cold solvent.

-

Recrystallization: The mother liquor, now enriched in diglycerides, can be subjected to further cooling to crystallize the this compound. This process may need to be repeated to achieve the desired purity. The collected crystals of this compound can be further purified by recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and analysis of this compound.

Table 1: Synthesis Parameters and Yields

| Synthesis Method | Reactants (Molar Ratio) | Catalyst | Temperature (°C) | Time (h) | Typical Crude Yield (%) |

| Direct Esterification | Glycerol:Stearic Acid (1:2) | p-Toluenesulfonic acid | 120-160 | 4-8 | 85-95 |

| Glycerolysis | Tristearin:Glycerol (1:1.5) | Sodium Methoxide | 220-260 | 1-3 | >90 |

Table 2: Purity Specifications for this compound (USP-NF) [1]

| Component | Acceptance Criteria (%) |

| Monoglycerides | 8.0 - 22.0 |

| Diglycerides | 40.0 - 60.0 |

| Triglycerides | 25.0 - 35.0 |

Table 3: Analytical Methods for Purity Assessment

| Analytical Method | Stationary Phase | Mobile Phase | Detection |

| HPLC (GPC)[2] | L21 packing material (e.g., Styragel) | Tetrahydrofuran | Refractive Index (RI) |

| TLC[1] | Silica Gel | Ether:Hexane (70:30) | Rhodamine B spray, UV light (365 nm) |

| GC-MS | Varies (e.g., polysiloxane) | Varies | Mass Spectrometry |

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway: Diacylglycerol (DAG) and Protein Kinase C (PKC)

This compound is a type of diacylglycerol (DAG). DAGs are crucial second messengers in various cellular signaling pathways. A primary role of DAG is the activation of Protein Kinase C (PKC), which in turn phosphorylates numerous downstream targets, leading to a wide range of cellular responses.[3]

Caption: The Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Glyceryl Distearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl distearate is a diester of glycerin and stearic acid, widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2] It primarily functions as an emulsifier, stabilizer, thickener, emollient, and lubricant in various formulations.[1][3] Commercially, glyceryl distearate is typically a mixture of mono-, di-, and triglycerides of fatty acids, predominantly stearic and palmitic acids.[1][4] Its versatile properties make it a critical excipient in the development of a wide range of products, from tablets and capsules to creams and lotions.[1][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of glyceryl distearate, complete with experimental protocols and logical workflows to aid researchers and professionals in its effective application.

Physicochemical Properties

The functional performance of glyceryl distearate in a formulation is dictated by its physicochemical properties. These properties can vary depending on the specific composition of the material, particularly the ratio of mono-, di-, and triglycerides.

Table 1: General Physicochemical Properties of Glyceryl Distearate

| Property | Value | References |

| Appearance | White or almost white, hard, waxy mass, powder, or unctuous flakes. | [5][6][7] |

| Molecular Formula | C39H76O5 | [8] |

| Molecular Weight | 625.0 g/mol | [8] |

| Melting Point | 50 - 70 °C (can range from 71-74 °C depending on purity and composition) | [3][5][9] |

| Boiling Point | Not typically determined due to decomposition at high temperatures. | |

| HLB Value | Approximately 3.5 | [10] |

| Acid Value | Maximum 6.0 mg KOH/g | [5] |

| Saponification Value | 165 - 195 mg KOH/g | [5][8] |

| Iodine Value | Maximum 3.0 | [5] |

Table 2: Solubility Profile of Glyceryl Distearate

| Solvent | Solubility | References |

| Water | Practically insoluble | [5][6][9] |

| Ethanol (96%), hot | Partly soluble | [5][6][9] |

| Methylene Chloride | Soluble | [5][6][9] |

| Ethanol | Can be dissolved in | [2] |

| Benzene | Can be dissolved in | [2] |

| Acetone | Can be dissolved in | [2] |

| Mineral Oil | Can be dissolved in | [2] |

| Fixed Oils | Can be dissolved in | [2] |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate characterization of glyceryl distearate. The following protocols are based on established pharmacopeial methods and general laboratory practices.

Melting Point Determination (Capillary Method - USP <741>)

This method determines the temperature range over which the substance melts.[10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)[1]

-

Capillary tubes (closed at one end)

-

Thermometer calibrated for the apparatus

Procedure:

-

Sample Preparation: Reduce a small amount of glyceryl distearate to a fine powder.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the closed end. The packed sample height should be approximately 2-3 mm.[12] To further pack the sample, drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface.[12][13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1]

-

Heating:

-

For an unknown sample, perform a rapid preliminary determination by heating at a fast rate to get an approximate melting range.

-

For an accurate determination, start heating at a rate that will bring the temperature to about 10°C below the expected melting point.[4]

-

Then, reduce the heating rate to approximately 1-2°C per minute.[1]

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the last solid particle melts (the end of the melting range).

-

Solubility Determination

This qualitative test determines the solubility of glyceryl distearate in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Measuring cylinders and pipettes

Procedure:

-

Sample and Solvent Measurement: Place a small, accurately weighed amount of glyceryl distearate (e.g., 10 mg) into a test tube.

-

Solvent Addition: Add a specific volume of the solvent to be tested (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1 minute) at a controlled temperature.

-

Observation: Visually inspect the mixture for the presence of undissolved solid particles.

-

Classification: Classify the solubility based on the approximate volume of solvent required to dissolve the sample, as defined in pharmacopeias (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, practically insoluble).

Assay by High-Performance Liquid Chromatography (HPLC) (Based on USP Monograph)

This method is used to determine the percentage of mono-, di-, and triglycerides in glyceryl distearate.[11][14][15][16]

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC)

-

Refractive Index (RI) detector

-

Size-Exclusion Chromatography (SEC) column (e.g., L21 packing, 7.5-mm x 60-cm)[11][14][15]

Chromatographic Conditions:

Procedure:

-

Standard and Sample Preparation:

-

Chromatographic Run: Inject the standard and sample solutions into the chromatograph.

-

Data Analysis: Record the peak areas for the triglycerides, diglycerides, and monoglycerides. Calculate the percentage of each component in the sample by comparing the peak areas to those of the standard. The system suitability is checked to ensure the resolution between the monoglyceride and diglyceride peaks is adequate.[14][15]

Determination of Acid, Saponification, and Iodine Values

These titrimetric methods provide information about the free fatty acid content, the average molecular weight of the fatty acids, and the degree of unsaturation, respectively.

-

Acid Value: Involves dissolving the sample in a neutralized solvent mixture (e.g., ethanol and ether) and titrating with a standardized solution of potassium hydroxide using a phenolphthalein indicator.[9][17][18]

-

Saponification Value: Requires refluxing the sample with an excess of alcoholic potassium hydroxide, followed by back-titration of the excess alkali with a standard acid.[19]

-

Iodine Value: The Wijs method is commonly used, where the sample is treated with an excess of iodine monochloride in a suitable solvent. The unreacted iodine is then determined by titration with a standard sodium thiosulfate solution.[20][21][22][23][24]

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate key workflows relevant to the characterization and application of glyceryl distearate.

Caption: Physicochemical characterization workflow for glyceryl distearate.

Caption: Workflow of a semi-solid formulation with glyceryl distearate.

Conclusion

Glyceryl distearate is a multifunctional excipient with a well-defined set of physicochemical properties that are critical to its performance in pharmaceutical and cosmetic formulations. A thorough understanding and characterization of these properties, utilizing standardized experimental protocols, are essential for formulation scientists and researchers. The workflows presented provide a logical framework for the systematic evaluation and application of glyceryl distearate in product development. This guide serves as a valuable technical resource for professionals seeking to leverage the unique characteristics of glyceryl distearate to develop stable, effective, and high-quality products.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. <201> THIN-LAYER CHROMATOGRAPHIC IDENTIFICATION TEST [drugfuture.com]

- 3. gmp-sop-download.com [gmp-sop-download.com]

- 4. drugfuture.com [drugfuture.com]

- 5. uspbpep.com [uspbpep.com]

- 6. â©201⪠Thin-Layer Chromatographic Identification Test [doi.usp.org]

- 7. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]

- 8. Glyceryl Distearate [drugfuture.com]

- 9. <401> FATS AND FIXED OILS [drugfuture.com]

- 10. uspbpep.com [uspbpep.com]

- 11. thinksrs.com [thinksrs.com]

- 12. personal.tcu.edu [personal.tcu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. trungtamthuoc.com [trungtamthuoc.com]

- 15. scribd.com [scribd.com]

- 16. shodex.com [shodex.com]

- 17. Determination of Acid Value | Pharmaguideline [pharmaguideline.com]

- 18. repository.seafdec.org [repository.seafdec.org]

- 19. quora.com [quora.com]

- 20. hiranuma.com [hiranuma.com]

- 21. researchgate.net [researchgate.net]

- 22. refp.cohlife.org [refp.cohlife.org]

- 23. cdrfoodlab.com [cdrfoodlab.com]

- 24. xylemanalytics.com [xylemanalytics.com]

The Solubility of Glycerol Distearate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol distearate, a diglyceride composed of glycerin and two molecules of stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. Its physicochemical properties, particularly its solubility in organic solvents, are critical factors influencing its application in various formulations, including as an emulsifier, stabilizer, lubricant, and matrix-forming agent in controlled-release dosage forms. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Data Presentation: Solubility of this compound

The solubility of this compound is influenced by several factors, including the polarity of the solvent, temperature, and the specific isomeric form of the glyceride. The following tables summarize the available quantitative and qualitative solubility data for this compound and its common isomers. It is important to note that comprehensive quantitative data across a wide range of solvents and temperatures is not extensively available in public literature; therefore, some data is presented qualitatively.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Practically Insoluble | [1][2][3] |

| Methylene Chloride | Soluble | [1][2][3] |

| Dichloromethane | Soluble | [4][5][6] |

| Chloroform | Slightly Soluble | [7] |

| Tetrahydrofuran (THF) | Soluble | [4] |

| Ethanol (96%, hot) | Partly Soluble | [1][2][3] |

| Benzene | Soluble | |

| Acetone | Soluble | |

| Mineral Oil | Soluble | |

| Fixed Oils | Soluble |

Table 2: Quantitative Solubility of 1,3-Distearoyl Glycerol (a common isomer of this compound)

| Solvent | Temperature (°C) | Solubility |

| Chloroform | Not Specified | Slightly Soluble |

| Methanol | Heated | Slightly Soluble |

Note: The term "slightly soluble" is not quantitatively defined in the available literature but indicates limited dissolution.

Experimental Protocols

Accurate determination of solubility is paramount for formulation development. The following are detailed methodologies for key experiments used to ascertain the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility Determination

This is the gold standard method for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute (this compound) is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Refractive Index Detector - RID) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker or on a stirrer. Agitate the samples at a constant speed for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles.

-

Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/100g of solvent.

Gravimetric Method for Solubility Determination

This method is a direct and simple approach for determining the solubility of a solid in a volatile solvent.

Principle: A saturated solution is prepared, and a known volume of the clear solution is evaporated to dryness. The weight of the remaining solid solute is then used to calculate the solubility.

Apparatus and Materials:

-

This compound

-

Volatile organic solvents

-

Conical flasks or beakers

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).

-

Sampling: After allowing the excess solid to settle, carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Drying to Constant Weight: Once the solvent has completely evaporated, place the dish in the oven or desiccator until a constant weight of the dried residue is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound (final weight of the dish minus the initial weight) per the volume of the solvent used.

Hot-Stage Microscopy (HSM) for Solubility Estimation in Lipid Excipients

HSM is a visual method particularly useful for estimating the saturation solubility of a compound in a solid or semi-solid lipid excipient at elevated temperatures.

Principle: A series of mixtures with known concentrations of the solute in the molten excipient are prepared and observed under a polarized light microscope while being heated at a controlled rate. The temperature at which the last crystals of the solute dissolve is considered the saturation temperature for that concentration.

Apparatus and Materials:

-

This compound

-

Lipid excipient

-

Hot-stage microscope with a temperature controller and polarized light optics

-

Microscope slides and coverslips

-

Small vials for sample preparation

-

Heating block or water bath

Procedure:

-

Sample Preparation: Prepare a series of mixtures with varying, known concentrations of this compound in the lipid excipient in small vials.

-

Melting and Mixing: Heat the vials in a heating block or water bath to a temperature above the melting point of both components to ensure a homogeneous melt. Mix thoroughly.

-

Microscope Slide Preparation: Place a small amount of each molten mixture onto a pre-heated microscope slide and cover with a coverslip.

-

Microscopic Observation: Place the slide on the hot stage of the microscope. Heat the sample at a controlled rate.

-

Determination of Dissolution Temperature: Observe the sample under polarized light. Note the temperature at which the last crystals of this compound completely dissolve into the molten excipient. This temperature represents the saturation temperature for that specific concentration.

-

Data Analysis: By plotting the dissolution temperature against the concentration of this compound, a solubility curve can be constructed.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound in an organic solvent using the shake-flask method coupled with analytical quantification.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical and other formulations. While qualitative data indicates its solubility in chlorinated hydrocarbons and partial solubility in hot ethanol, there is a clear need for more comprehensive quantitative studies to establish its solubility profile across a wider range of solvents and temperatures. The experimental protocols detailed in this guide provide robust methodologies for researchers to accurately determine the solubility of this compound, thereby facilitating informed decisions in formulation development and optimization.

References

- 1. uspbpep.com [uspbpep.com]

- 2. 1323-83-7 CAS MSDS (1,2-DISTEAROYL-RAC-GLYCEROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound- Definition, Characters- British Pharmacopoeia 2025 [nhathuocngocanh.com]

- 4. drugfuture.com [drugfuture.com]

- 5. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 6. usbio.net [usbio.net]

- 7. 504-40-5 CAS MSDS (1,3-DISTEARIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Thermal Analysis of Glycerol Distearate Using Differential Scanning Calorimetry (DSC)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of glycerol distearate, a widely used lipid excipient, utilizing Differential Scanning Calorimetry (DSC). Understanding the thermal properties of this compound is paramount for its application in pharmaceutical formulations, particularly in the development of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This document details the principles of DSC, experimental protocols, data interpretation, and the significance of polymorphism in this compound.

Introduction to this compound and DSC Analysis

This compound is a diglyceride consisting of glycerol esterified with two molecules of stearic acid. It serves as an emulsifier, stabilizer, and thickener in various industries, including food, cosmetics, and pharmaceuticals. In drug development, its lipid nature makes it an excellent candidate for formulating poorly water-soluble drugs, enhancing their bioavailability.[1]

The physical and chemical stability of the final formulation is critically dependent on the solid-state properties of its lipid components. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal behavior of materials like this compound.[1][2] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2][3] This analysis provides crucial information on melting, crystallization, phase transitions, and polymorphism, which are essential for formulation design, manufacturing process control, and stability assessment.[1][4]

The Significance of Polymorphism

Lipids like this compound are known to exhibit complex polymorphic behavior, meaning they can exist in different crystalline forms (polymorphs) with the same chemical composition.[5][6] The most common polymorphs for glycerides are the α, β', and β forms. These forms differ in their molecular packing, which in turn affects their physical properties such as melting point, solubility, and stability.

-

α (Alpha) form: The least stable polymorph with the lowest melting point. It is typically formed upon rapid cooling of the melt.

-

β' (Beta prime) form: Has intermediate stability and a melting point between the α and β forms.

-

β (Beta) form: The most stable crystalline form with the highest melting point.

Transitions between these polymorphic forms can be observed using DSC and are influenced by factors like heating/cooling rates and the presence of other excipients.[5][7] Understanding and controlling polymorphism is critical, as an unintended phase transition can compromise the stability and performance of the final drug product, potentially leading to drug expulsion from the lipid matrix.

Experimental Protocol for DSC Analysis

A generalized protocol for the thermal analysis of this compound using DSC is outlined below. This protocol is a synthesis of standard practices in the field.[5][8]

3.1. Sample Preparation

-

Weighing: Accurately weigh 3–5 mg of the this compound sample into a standard aluminum DSC pan.[8]

-

Sealing: Hermetically seal the pan to prevent any mass loss during the analysis. For aqueous dispersions, sealing is crucial to avoid solvent evaporation.[5]

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Equilibration: Place both the sample and reference pans into the DSC cell. Allow the system to equilibrate at the starting temperature (e.g., 20°C) for a few minutes to ensure a uniform thermal state before the analysis begins.[5]

3.2. DSC Instrument Setup and Calibration

-

Instrument: A calibrated Differential Scanning Calorimeter is required.[5]

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[8]

-

Temperature Program:

-

Initial Temperature: Start at a temperature well below any expected transitions, for instance, 20°C.[5]

-

Heating Rate: A controlled heating rate, typically between 1°C/min and 10°C/min, is applied.[5][7] Slower heating rates (e.g., 1-2°C/min) provide better resolution of complex thermal events, while faster rates may be used for initial screening.

-

Final Temperature: Heat the sample to a temperature sufficiently above its final melting point, for example, 90°C.[5]

-

Cooling/Reheating Cycles: To study crystallization behavior and polymorphic transitions, the protocol often includes a controlled cooling scan back to the initial temperature, followed by a second heating scan. This can reveal melt crystallization events and transitions from less stable to more stable polymorphs.

-

The following diagram illustrates the typical workflow for a DSC experiment.

Caption: Experimental workflow for DSC analysis of this compound.

Data Presentation and Interpretation

The output of a DSC experiment is a thermogram, which plots heat flow against temperature. Endothermic events (melting, glass transitions) result in downward peaks, indicating heat absorption, while exothermic events (crystallization) produce upward peaks, indicating heat release.

Table 1: Key Thermal Properties of this compound

| Property | Temperature Range (°C) | Notes |

|---|---|---|

| Melting Point (mp) | 72 - 74.5 °C[5][9] | This represents the final melting of the most stable crystalline form. The range can be influenced by purity and polymorphic state. |

| Polymorphic Transitions | Observed below the final melting point | The thermogram may show multiple events corresponding to the melting of less stable forms (e.g., α) and recrystallization into more stable forms (e.g., β').[5][7] |

Table 2: Typical DSC Experimental Parameters

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Sample Weight | 3 - 5 mg | Ensures good thermal contact and signal-to-noise ratio. |

| Heating/Cooling Rate | 1 - 10 °C/min[5][7] | Slower rates enhance resolution of transitions; faster rates are quicker for screening. |

| Temperature Range | 20 °C to 90 °C[5] | Covers the full range of expected thermal events for this compound. |

| Atmosphere | Nitrogen (50 mL/min)[8] | Prevents oxidative degradation of the lipid sample. |

| Pan Type | Hermetically sealed aluminum | Prevents mass loss, especially for samples containing moisture or volatile components.[5] |

Interpreting the Thermogram: A first heating scan of this compound that has been cooled from the melt might show a complex pattern:

-

An initial small endothermic peak at a lower temperature, corresponding to the melting of the unstable α-polymorph.

-

An exothermic peak immediately following, which indicates the recrystallization of the molten α-form into the more stable β' or β form.

-

A final, larger endothermic peak at a higher temperature (e.g., ~74°C), representing the melting of the stable β' or β polymorph.[5]

The logical relationship between these thermal events is depicted in the diagram below.

Caption: Polymorphic transitions of this compound during thermal analysis.

Applications in Pharmaceutical Development

The thermal data obtained from DSC is indispensable for several aspects of drug development:

-

Excipient Screening and Selection: DSC helps in selecting appropriate lipid excipients by characterizing their melting and crystallization behavior, which is crucial for manufacturing processes like hot melt extrusion and melt emulsification.[1]

-

Formulation Stability: The presence of a less stable polymorph can lead to solid-state transformations during storage, potentially affecting the drug release profile and physical stability of the formulation. DSC is used to identify the most stable polymorph and to design formulations that maintain this form.[1][3]

-

Drug-Excipient Compatibility: By analyzing the thermogram of a drug-lipid mixture, changes in melting points or the appearance of new peaks can indicate interactions or the dissolution of the drug within the lipid matrix. The disappearance of the drug's melting peak often suggests that the drug is in an amorphous or dissolved state within the lipid nanoparticles.[3]

-

Process Optimization: DSC data guides the optimization of manufacturing parameters, such as heating and cooling rates, to ensure the formation of the desired crystalline structure of the lipid matrix, which is essential for consistent product quality and performance.

Conclusion

Differential Scanning Calorimetry is a cornerstone technique for the thermal characterization of this compound. It provides detailed insights into its melting behavior, crystallization, and complex polymorphism. For researchers, scientists, and drug development professionals, a thorough understanding of these thermal properties is essential for the rational design, development, and manufacture of stable and effective lipid-based drug delivery systems. The methodologies and data interpretation frameworks presented in this guide offer a robust foundation for leveraging DSC in the evaluation of this compound and other lipid excipients.

References

- 1. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. improvedpharma.com [improvedpharma.com]

- 3. mdpi.com [mdpi.com]

- 4. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Liquid Lipids Act as Polymorphic Modifiers of Tristearin-Based Formulations Produced by Melting Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Glycerol Stearates on the Thermal and Barrier Properties of Biodegradable Poly(butylene Adipate-Co-Terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Spectroscopic Characterization of Glycerol Distearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of glycerol distearate, a key excipient in the pharmaceutical and cosmetic industries. A detailed analysis of its nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectra is presented, offering valuable insights into its molecular structure and purity. This document serves as a practical resource for researchers and professionals involved in drug formulation, quality control, and materials science.

Introduction to this compound

This compound is a diglyceride consisting of a glycerol backbone with two stearic acid chains attached as ester groups. It exists as isomers, primarily 1,3-distearoylglycerol and 1,2-distearoylglycerol, with the 1,3-isomer being more common. Its amphiphilic nature makes it a valuable emulsifier, stabilizer, and viscosity-modifying agent in a wide range of formulations. Spectroscopic techniques like NMR and FTIR are indispensable for confirming its chemical identity, assessing isomeric purity, and detecting potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the glycerol backbone and the stearic acid chains. The following table summarizes the expected chemical shifts and multiplicities, based on data from structurally similar compounds like 1,3-distearoyl-2-oleoylglycerol.

| Proton Assignment | Chemical Shift (δ) ppm * | Multiplicity | Proton(s) |

| Glycerol CH₂ (sn-1,3) | ~4.15 | dd | 4H |

| Glycerol CH (sn-2) | ~4.08 | m | 1H |

| Stearate α-CH₂ | ~2.32 | t | 4H |

| Stearate β-CH₂ | ~1.62 | m | 4H |

| Stearate -(CH₂)n- | ~1.25 | br s | ~56H |

| Stearate ω-CH₃ | ~0.88 | t | 6H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are typically recorded in deuterated chloroform (CDCl₃). Values may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts for the glycerol and stearate carbons are distinct and allow for unambiguous structural confirmation.

| Carbon Assignment | Chemical Shift (δ) ppm * |

| Carbonyl (C=O) | ~173.2 |

| Glycerol CH₂ (sn-1,3) | ~65.1 |

| Glycerol CH (sn-2) | ~68.9 |

| Stearate α-CH₂ | ~34.1 |

| Stearate β-CH₂ | ~24.9 |

| Stearate -(CH₂)n- | ~29.0 - 29.7 |

| Stearate CH₂ (C-3) | ~22.7 |

| Stearate ω-CH₃ | ~14.1 |

Note: Chemical shifts are referenced to TMS at 0.00 ppm in CDCl₃. The exact chemical shifts of the long alkyl chain carbons can overlap.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the ester, alkane, and hydroxyl groups.

| Wavenumber (cm⁻¹) * | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (free) |

| 2918 | C-H asymmetric stretch | Methylene (-CH₂-) |

| 2850 | C-H symmetric stretch | Methylene (-CH₂-) |

| 1735 | C=O stretch | Ester |

| 1465 | C-H bend (scissoring) | Methylene (-CH₂-) |

| 1175 | C-O stretch | Ester |

Note: Peak positions can vary slightly due to sampling method and physical state of the sample.

Experimental Protocols

NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural analysis.

Sample Preparation:

-

Weigh approximately 20-30 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Vortex the sample until the solid is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 500 MHz or higher

-

Pulse Sequence: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: 12-16 ppm

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 125 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30)

-

Number of Scans: 1024 or more (depending on concentration)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 200-250 ppm

A Technical Guide to the Natural Sources, Extraction, and Synthesis of Glycerol Distearate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of glycerol distearate, a widely used excipient in the pharmaceutical, cosmetic, and food industries. This document will delve into the natural origins of its precursors, detail the primary methods of its synthesis and extraction, present key quantitative data, and provide illustrative workflows for its production and analysis.

Natural Sources of Precursors

This compound is not typically extracted directly from natural sources in its final form for commercial purposes. Instead, it is synthesized from two primary natural precursors: glycerol and stearic acid.

-

Glycerol : A simple polyol compound, glycerol is a fundamental component of lipids (triglycerides). It is primarily obtained from the hydrolysis of animal and vegetable fats and oils, such as soybean oil, palm oil, and animal-derived tallow[1][2][3]. A significant source of glycerol is as a byproduct of biodiesel production through the transesterification of triglycerides[4][5].

-

Stearic Acid : A saturated fatty acid, stearic acid is abundant in many animal and vegetable fats. Commercially significant natural sources include cocoa butter and shea butter[6]. It is also a major component of palm oil and animal tallow.

Synthesis and Extraction Methodologies

The industrial production of this compound is predominantly achieved through two main chemical synthesis routes: direct esterification and partial glycerolysis. The final product is typically a mixture of mono-, di-, and triglycerides, with the composition varying depending on the reaction conditions and the grade of the product[1][7].

Direct Esterification of Glycerol with Stearic Acid

This method involves the direct reaction of glycerol with stearic acid, typically at high temperatures and in the presence of a catalyst, to form a mixture of glycerol esters.

-

Reactant Preparation : Charge a reaction vessel with glycerol and stearic acid. The molar ratio of glycerol to stearic acid can be varied to influence the final composition of the mono-, di-, and triglycerides[8].

-

Catalyst Addition : Introduce a suitable catalyst. While various catalysts can be used, options include acidic catalysts like H₃PW₁₂O₄₀/MCM-41 or basic catalysts[8]. The choice of catalyst will affect the reaction kinetics and selectivity.

-

Reaction Conditions : Heat the mixture to the desired reaction temperature, for example, 160°C, with continuous stirring (e.g., 800 rpm)[8]. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Water produced during the esterification is continuously removed to drive the reaction towards the products.

-

Reaction Monitoring : Monitor the progress of the reaction by periodically taking samples and analyzing for the acid value or by chromatographic methods to determine the composition of the glyceride mixture[9].

-

Purification : Upon completion, the catalyst is removed (e.g., by filtration for a solid catalyst). The product mixture may undergo further purification steps such as neutralization, washing, and deodorization to remove unreacted fatty acids and other impurities.

Partial Glycerolysis of Triglycerides

This process, also known as transesterification, involves reacting triglycerides (typically from hydrogenated vegetable oils rich in stearic and palmitic acids) with glycerol at high temperatures with a catalyst. This reaction re-distributes the fatty acids among the glycerol backbones, resulting in a mixture of mono-, di-, and triglycerides.

-

Reactant Preparation : A transesterification reactor is charged with hydrogenated vegetable oil and glycerol. A typical weight ratio is 20-25% glycerol relative to the weight of the hydrogenated oil[10].

-

Catalyst Addition : A basic catalyst, such as sodium stearate, is added. The catalyst amount is typically in the range of 0.05% to 0.1% of the total weight of the oil and glycerol[10].

-

Reaction Conditions : The reaction mixture is heated to a high temperature, typically between 220-260°C, under a vacuum (e.g., -0.097 MPa) and protected by an inert nitrogen atmosphere[10]. Vigorous agitation is necessary to ensure proper mixing of the immiscible reactants.

-

Reaction Monitoring : The reaction is monitored until the desired equilibrium of mono-, di-, and triglycerides is reached.

-

Product Quenching and Purification : Once the reaction is complete, the mixture is rapidly cooled ("quenched") to stop the reaction and prevent the reverse reaction[10]. The crude product is then purified. This may involve neutralization of the catalyst, removal of excess glycerol, and deodorization. The purification of the glycerol byproduct itself often involves acidification to convert soaps to free fatty acids, followed by separation and neutralization[2][11][12].

Quantitative Data

The composition and physicochemical properties of this compound can vary depending on the manufacturing process and the intended application. Commercial products are available in different grades, often distinguished by their fatty acid composition and the relative amounts of mono-, di-, and triglycerides.

Table 1: Typical Composition of Commercial this compound

| Component | Content Range (%) | Reference(s) |

| Monoglycerides | 8.0 - 22.0 | [1][7] |

| Diglycerides | 40.0 - 60.0 | [1][7] |

| Triglycerides | 25.0 - 35.0 | [1][7] |

Table 2: Pharmacopoeial Specifications for Different Grades of this compound

| Specification | Type I | Type II | Type III | Reference(s) |

| Stearic Acid Content (%) | 40.0 - 60.0 | 60.0 - 80.0 | 80.0 - 99.0 | [7] |

| Sum of Palmitic and Stearic Acids (%) | ≥ 90.0 | ≥ 90.0 | ≥ 96.0 | [7] |

| Melting Point (°C) | 50 - 60 | 50 - 60 | 50 - 70 | [9] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₉H₇₆O₅ | [6] |

| Molecular Weight | 625.01 g/mol | [1][13] |

| Appearance | Hard, waxy mass or powder; white or almost white unctuous flakes | [7] |

| Solubility | Practically insoluble in water; soluble in methylene chloride; partly soluble in hot ethanol (96%) | [7] |

| Acid Value | ≤ 6.0 | [1][9] |

| Iodine Value | ≤ 3.0 | [1][9] |

| Saponification Value | 165 - 195 | [1][9] |

| Free Glycerol | ≤ 1.0% | [1][9] |

| Water Content | ≤ 1.0% | [1][9] |

| Total Ash | ≤ 0.1% | [1] |

Visualized Workflows

The following diagrams illustrate the key synthesis pathways and a general experimental workflow for the production and analysis of this compound.

Analytical Methodologies for Characterization

A variety of analytical techniques are employed to characterize this compound and determine its composition, ensuring it meets the required specifications for its intended use.

-

Thin-Layer Chromatography (TLC) : A qualitative method used for the identification of the substance. A solution of the sample is spotted on a TLC plate (e.g., silica gel) and developed using a suitable mobile phase (e.g., a mixture of hexane and ether). The resulting spots are visualized and compared to a reference standard[9].

-

Gas Chromatography (GC) : Used for the quantitative determination of the fatty acid composition and the content of mono- and diglycerides. The glycerides are often derivatized to more volatile trimethylsilyl ethers before analysis[9][14].

-

High-Performance Liquid Chromatography (HPLC) : A key method for the quantitative analysis of the mono-, di-, and triglyceride content. Gel permeation chromatography (GPC) columns are often used with a refractive index detector[1][15][16].

-

Supercritical Fluid Chromatography (SFC) : An alternative chromatographic technique that can be used for the analysis of mono-, di-, and triglycerides in pharmaceutical excipients[17].

-

Quantitative Proton Nuclear Magnetic Resonance (qHNMR) Spectroscopy : A powerful technique for the simultaneous quantification of mono-, di-, and triglycerides, their positional isomers, free fatty acids, and free glycerol content without the need for calibration standards.

-

Titration Methods : Used to determine key quality parameters such as the acid value (titration with a standard base), iodine value (titration to determine the degree of unsaturation), and saponification value (refluxing with alcoholic potassium hydroxide and back-titrating the excess alkali)[1][9].

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed information on its synthesis, coupled with quantitative data and analytical methodologies, serves as a valuable resource for its application and quality assessment.

References

- 1. pharmacopeia.cn [pharmacopeia.cn]

- 2. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. digitalxplore.org [digitalxplore.org]

- 5. What is Glyceryl Monostearate And Distearate BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]

- 6. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 7. researchgate.net [researchgate.net]

- 8. uspbpep.com [uspbpep.com]

- 9. CN105418414A - Production method for glycerol monostearate and this compound - Google Patents [patents.google.com]

- 10. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US7534923B2 - Method for purification of glycerol from biodiesel production - Google Patents [patents.google.com]

- 12. Glyceryl 1,3-distearate | C39H76O5 | CID 101269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. shodex.com [shodex.com]

- 15. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]

- 16. Analysis of mono-, di- and triglycerides in pharmaceutical excipients by capillary supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology and Biocompatibility of Glycerol Distearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol distearate, a diester of glycerin and stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. Its primary functions include acting as an emulsifier, stabilizer, lubricant, and thickening agent. This technical guide provides a comprehensive overview of the toxicology and biocompatibility of this compound, drawing from a wide range of in vitro and in vivo studies, and regulatory assessments. The available data consistently support the low toxicity profile and excellent biocompatibility of this compound, making it a safe ingredient for its intended uses. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and explores the known signaling pathways associated with its biological interactions.

Introduction

This compound is a mixture of diglycerides, primarily composed of glyceryl distearate, with varying amounts of monoglycerides and triglycerides. It is a hard, waxy solid that is practically insoluble in water.[1] Its lipophilic nature and surface-active properties make it a versatile ingredient in a variety of formulations, including oral solid dosage forms, topical creams and lotions, and food products.[1][2] Given its widespread use and potential for human exposure, a thorough understanding of its toxicological and biocompatibility profile is essential for researchers, scientists, and drug development professionals.

Toxicological Profile

The toxicological data for this compound indicate a low potential for adverse effects across various endpoints.

Acute Toxicity

No specific oral LD50 value for pure this compound has been identified in the reviewed literature. However, studies on related glyceryl diesters and formulations containing them suggest a very low order of acute oral toxicity. For instance, a trade mixture containing an unspecified concentration of glyceryl dibehenate was found to have an oral LD50 greater than 5.0 g/kg in rats.[3] Similarly, the oral LD50 of glyceryl stearate citrate has been reported to be greater than 2 g/kg.[3] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that diglycerides in the 1,3-diester form do not present any significant acute toxicity risk.[4]

Repeated Dose Toxicity

Repeated dose toxicity studies on related compounds also support the safety of this compound. In a 90-day dietary study on glyceryl hydrogenated rosinate in rats, the no-observable-adverse-effect-level (NOAEL) was determined to be 10,000 ppm.[5] For glyceryl rosinate, the NOAEL in a 90-day study was 2500 mg/kg bw/day.[5] A study on a mixture of glyceryl esters, including a high percentage of glyceryl dilaurate, showed no toxicity in rats when fed at a concentration of 25% in the diet for two years.[3] For what appears to be this compound, a NOAEL for maternal and teratogenicity was reported to be ≥900 mg/kg when administered to pregnant rats.[6]

Genotoxicity

This compound is not considered to be genotoxic. Ames tests conducted on glycol distearate were negative for mutagenicity at concentrations up to 5000 µ g/plate .[6] Furthermore, extensive genotoxicity testing on glycerol, the backbone of this compound, has consistently shown negative results in a battery of assays, including the Ames Salmonella typhimurium mutagenesis assay, rat hepatocyte unscheduled DNA synthesis assay, and Chinese hamster ovary (CHO) chromosome aberration and sister chromatid exchange assays.[7][8]

Carcinogenicity

There is no evidence to suggest that this compound is carcinogenic. Chronic administration of a mixture consisting mostly of glyceryl di- and mono-esters did not result in any toxic effects.[9] The lack of genotoxicity also supports a low concern for carcinogenic potential.

Biocompatibility

This compound exhibits excellent biocompatibility, particularly in dermal applications.

Skin Irritation

Studies have consistently shown that this compound has a low potential for skin irritation. In a repeated insult patch test (RIPT) involving 125 subjects, 50% glycol distearate showed no evidence of skin irritation.[10] Formulations containing up to 5% glycol stearate also did not produce skin irritation in human studies.[10] While some studies on formulations containing 0.05% to 0.5% glycol distearate in rabbits reported slight to severe irritation, this was attributed to the surfactant properties of the overall formulation.[6]

Skin Sensitization

This compound is not considered a skin sensitizer. The same RIPT with 50% glycol distearate on 125 subjects found no evidence of hypersensitivity.[10] Maximization tests in guinea pigs with formulations containing glyceryl esters have also been negative for sensitization.[4]

In Vitro Cytotoxicity

Data Presentation

Table 1: Summary of Toxicological Data for this compound and Related Compounds

| Toxicological Endpoint | Test Substance | Species | Route | Results | Citation |

| Acute Oral Toxicity | Glyceryl Dibehenate (in trade mixture) | Rat | Oral | LD50 > 5.0 g/kg | [3] |

| Glyceryl Stearate Citrate | Not specified | Oral | LD50 > 2 g/kg | [3] | |

| Glycol Distearate (in corn oil) | Rat | Oral | Doses ≥ 13 g/kg produced transient effects (diarrhea, oily coats) | [10] | |

| Repeated Dose Toxicity | Glyceryl Distearate | Rat (pregnant) | Gavage | Maternal and Teratogenicity NOAEL ≥ 900 mg/kg/day | [6] |

| Glyceryl Hydrogenated Rosinate | Rat | Dietary | 90-day NOAEL = 10,000 ppm | [5] | |

| Glyceryl Rosinate | Rat | Dietary | 90-day NOAEL = 2500 mg/kg bw/day | [5] | |

| Glyceryl Ester Mixture (high in dilaurate) | Rat | Dietary | No toxicity at 25% in diet for 2 years | [3] | |

| Genotoxicity | Glycol Distearate | S. typhimurium | In vitro (Ames test) | Negative up to 5000 µ g/plate | [6] |

| Glycerol | S. typhimurium | In vitro (Ames test) | Negative | [7][8] | |

| Glycerol | CHO cells | In vitro | Negative for chromosomal aberrations and sister chromatid exchange | [7][8] | |

| In Vitro Cytotoxicity | This compound | Human Dermal Fibroblasts | In vitro | No alteration of cell proliferation up to 10 µg/ml | [4] |

| Glycerol | Various cell lines | In vitro | Inhibition of proliferation at 2-4%; complete suppression at 6-8% | [11] |

Table 2: Summary of Biocompatibility Data for this compound and Related Compounds

| Biocompatibility Endpoint | Test Substance/Concentration | Subjects/System | Method | Results | Citation |

| Skin Irritation | 50% Glycol Distearate | 125 Humans | RIPT | No evidence of irritation | [10] |

| 2-5% Glycol Stearate (in formulations) | Humans | Patch Test | No skin irritation | [10] | |

| 0.05-0.5% Glycol Distearate (in formulations) | Rabbit | Dermal | Slight to severe irritation (formulation dependent) | [6] | |

| Skin Sensitization | 50% Glycol Distearate | 125 Humans | RIPT | No evidence of hypersensitivity | [10] |

| Glyceryl Ester Formulations | Guinea Pig | Maximization Test | Not a sensitizer | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological and biocompatibility assessment of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Principle: This method involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.

-

Animals: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A single animal is dosed. If the animal survives, two additional animals are dosed at the same level.

-

If mortality is observed, the next lower dose level is tested in a new group of animals. If no mortality is observed, the next higher dose level may be tested.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

-

Principle: This in vitro test uses a three-dimensional reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance by measuring its cytotoxicity.

-

Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period (e.g., 15-60 minutes), the substance is removed by washing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is determined using the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and quantified spectrophotometrically.

-

-

Data Analysis: The percentage of viable cells in the treated tissue is calculated relative to a negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

-

Principle: The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application of a test substance. An increased proliferative response indicates a sensitization potential.

-

Animals: Typically, female CBA/J or CBA/Ca mice are used.

-

Procedure:

-

The test substance is applied to the dorsal surface of both ears for three consecutive days.

-

On day 6, a radiolabeled precursor of DNA synthesis (e.g., ³H-methyl thymidine) is injected intravenously.

-

After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

The incorporation of the radiolabel into the lymph node cells is measured using a scintillation counter.

-

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is ≥ 3. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, can also be calculated to determine the potency of the sensitizer.

Human Repeat Insult Patch Test (HRIPT)

-

Principle: The HRIPT is a clinical study designed to assess the potential of a product to cause skin irritation and sensitization in human volunteers under exaggerated exposure conditions.

-

Subjects: A panel of healthy human volunteers (typically 50-200).

-

Procedure:

-

Induction Phase: The test product is applied to the same skin site (usually the back) under an occlusive or semi-occlusive patch for a series of repeated applications (e.g., 9 applications over 3 weeks). The site is evaluated for irritation before each new application.

-

Rest Phase: A rest period of approximately 2 weeks follows the induction phase, during which no patches are applied.

-

Challenge Phase: A single patch with the test product is applied to a naive skin site. The site is evaluated for any signs of a sensitization reaction (e.g., erythema, edema, papules) at 24 and 48 hours after patch removal.

-

-

Data Analysis: The incidence and severity of skin reactions during both the induction and challenge phases are recorded. A positive reaction at the challenge site that was not observed during the induction phase is indicative of sensitization.

Signaling Pathways

As a diacylglycerol (DAG), this compound has the potential to interact with cellular signaling pathways, most notably the Protein Kinase C (PKC) pathway.

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The DAG-PKC signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[12][13]

-

Activation: The pathway is initiated by the generation of DAG at the cell membrane. This can occur through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) or from the breakdown of other phospholipids.[14]

-

PKC Translocation and Activation: DAG acts as a second messenger, recruiting cytosolic PKC isoforms to the plasma membrane. The binding of DAG to the C1 domain of PKC induces a conformational change that activates the enzyme.[15]

-

Downstream Effects: Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, leading to a cascade of downstream cellular responses.[13] These can include the activation of other kinases, such as Protein Kinase D (PKD), and the modulation of gene expression.[12]

-

Termination: The signal is terminated by the metabolism of DAG, primarily through its phosphorylation by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA).[2]

While this compound is structurally a DAG, its long, saturated stearic acid chains may influence its ability to efficiently activate PKC compared to DAGs with shorter or unsaturated fatty acids. Further research is needed to fully elucidate the specific interactions of this compound with the DAG-PKC signaling pathway.

Caption: Diacylglycerol (DAG) Signaling Pathway.

Caption: In Vitro Skin Irritation Test Workflow.

Conclusion

The comprehensive body of evidence from toxicological studies and biocompatibility assays indicates that this compound is a safe and well-tolerated substance for its intended applications in pharmaceuticals, cosmetics, and food. It exhibits a low order of acute and repeated dose toxicity, is non-genotoxic, and has a low potential for skin irritation and sensitization. While specific quantitative toxicity values for pure this compound are not always available, the data on related glyceryl esters and the base molecule, glycerol, provide strong support for its safety profile. As a diacylglycerol, it has the potential to interact with the PKC signaling pathway, although the physiological relevance of this interaction at typical exposure levels is likely minimal. For researchers, scientists, and drug development professionals, this compound remains a valuable and safe excipient choice for a wide range of formulations.

References

- 1. oecd.org [oecd.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. nucro-technics.com [nucro-technics.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. youtube.com [youtube.com]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. The genotoxic activity of glycerol in an in vitro test battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cefic-lri.org [cefic-lri.org]

- 10. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 11. HRIPT Test : Allergy Patch, Hypoallergenic claim - Home [evalulab.com]